N-Isopropylethylenediamine

Vue d'ensemble

Description

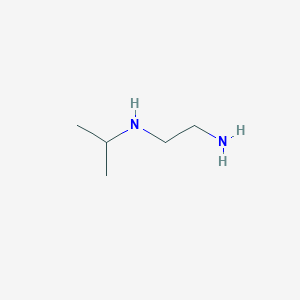

N-Isopropylethylenediamine (C₅H₁₄N₂, molecular weight 102.18 g/mol) is a bifunctional amine containing a primary amine (-NH₂) and a secondary amine (-NH-isopropyl) within its ethylenediamine backbone . Key physical properties include a boiling point of 135–137°C, density of 0.819 g/mL at 25°C, and a flash point of 6°C . It is widely utilized in coordination chemistry, catalysis, and CO₂ capture due to its dual amine functionality and moderate steric bulk .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Isopropylethylenediamine can be synthesized through the reaction of ethylenediamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

Ethylenediamine+Isopropylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted ethylenediamine derivatives.

Applications De Recherche Scientifique

N-Isopropylethylenediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-Isopropylethylenediamine involves its interaction with various molecular targets. As a Lewis base, it can strongly interact with acidic sites, such as metal ions in coordination complexes. The compound can also act as a nucleophile, participating in reactions where it donates its lone pair of electrons to form new chemical bonds. In the context of CO2 capture, this compound reacts with CO2 to form ammonium carbamate through a two-step process involving nucleophilic attack and proton transfer .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethylenediamine (1,2-Ethanediamine)

- Structure : Contains two primary amines (-NH₂).

- CO₂ Capture : Ethylenediamine-appended MOFs (e.g., en-Mg₂(dobpdc)) exhibit higher CO₂ uptake (2.83 mmol/g at 0.39 mbar, 298 K) compared to N-isopropylethylenediamine-functionalized analogs (2.00 mmol/g under identical conditions). This difference arises from reduced steric hindrance in ethylenediamine, allowing faster CO₂ diffusion and greater amine site accessibility .

- Reactivity : Both amines participate in reactions, enabling cross-linking or multi-site coordination. In contrast, this compound’s secondary amine often remains inert, favoring selective reactions at the primary amine .

- Applications : Ethylenediamine is preferred in polymer synthesis and cross-linking, while this compound’s selectivity suits pharmaceutical intermediates and site-specific catalysis .

N,N-Diisopropylethylenediamine (ii-2)

- Structure : Two secondary amines (-NH-isopropyl) on the ethylenediamine backbone (C₈H₂₀N₂, molecular weight 144.26 g/mol) .

- CO₂ Capture : Forms carbamic acid (δiso = 125.8 ppm in ¹⁷O NMR) instead of ammonium carbamate chains, indicating a divergent adsorption mechanism. This structural difference reduces CO₂ uptake efficiency compared to this compound .

- Steric Effects : The bulky isopropyl groups hinder CO₂ diffusion and metal coordination, limiting applications in MOF functionalization .

N-Ethylethylenediamine (e-2)

- Structure : One primary amine and one secondary amine (-NH-ethyl).

- CO₂ Capture : DFT models initially predicted distinct hydrogen bonding patterns, but ¹⁷O NMR data revealed adsorption behavior similar to ethylenediamine, with ammonium carbamate chain formation. Discrepancies between experimental and computational results highlight challenges in modeling steric effects .

- Reactivity : Similar to this compound, but the smaller ethyl group reduces steric hindrance, marginally improving CO₂ uptake (2.50 mmol/g vs. 2.30 mmol/g for this compound at 400 ppm) .

N,N-Diisopropylethylamine (DIPEA)

- Applications: Primarily used as a non-nucleophilic base in organic synthesis. Unlike this compound, it lacks CO₂ capture capability due to the absence of reactive -NH₂ groups .

Comparative Data Table

Key Research Findings

- CO₂ Capture Mechanisms :

- Steric Effects : Bulkier isopropyl groups in this compound reduce CO₂ uptake by ~15% compared to ethylenediamine .

- Selective Reactivity : The primary amine in this compound reacts preferentially in aryl halide amination, preserving the secondary amine for further functionalization .

Activité Biologique

N-Isopropylethylenediamine (i-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with i-2.

This compound is a member of the ethylenediamine family, characterized by its two amino groups and an isopropyl substituent. Its structure can be represented as follows:

This configuration allows for diverse interactions with biological systems, particularly in its role as a ligand in coordination chemistry.

Antimicrobial Properties

Research indicates that i-2 exhibits antimicrobial properties, particularly against pathogenic bacteria. A study highlighted its effectiveness in disrupting the growth of Mycobacterium tuberculosis (M. tuberculosis). This effect is attributed to its ability to interfere with cell wall synthesis, similar to other compounds like ethambutol .

Case Study: SQ109 and i-2

A significant analog of i-2, SQ109, was found to have low cytotoxicity while demonstrating potent activity against M. tuberculosis. It was shown to inhibit the incorporation of mycolic acids into the bacterial cell wall more effectively than ethambutol, indicating that i-2 may share similar mechanisms of action .

CO2 Capture and Environmental Applications

This compound has also been studied for its role in carbon capture technologies. It acts as a Lewis base and can bind CO2 effectively, forming stable ammonium carbamate structures. This property is crucial for developing materials aimed at mitigating climate change through enhanced CO2 adsorption .

Table 1: CO2 Binding Energies of i-2 Functionalized Materials

| Material | Binding Energy (kJ/mol) |

|---|---|

| i-2-Mg2(dobpdc) | 132-178 |

| i-2-Sc2(dobpdc) | 132-178 |

| i-2-Zn2(dobpdc) | Varies |

This table summarizes the binding energies observed for different metal centers when functionalized with i-2, demonstrating its potential in environmental applications.

Mechanistic Insights

The mechanism by which i-2 exerts its biological effects involves several biochemical pathways:

- Inhibition of Cell Wall Synthesis : Similar to other diamines, i-2 can disrupt the synthesis of essential components of bacterial cell walls.

- Carbon Capture Mechanism : The interaction between CO2 and the primary amine in i-2 leads to the formation of zwitterionic intermediates, which subsequently rearrange into stable products like ammonium carbamate .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Isopropylethylenediamine in academic laboratories?

this compound can be synthesized via selective amination reactions. For example, reacting primary amines with alkyl halides or carbonyl compounds under controlled conditions. Purification typically involves distillation or column chromatography to isolate the compound from byproducts. Ensure inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure . Safety protocols, such as using fume hoods and personal protective equipment (PPE), must be strictly followed due to the compound’s reactivity .

Q. How can researchers characterize this compound to distinguish it from structural analogs?

Advanced spectroscopic techniques are essential:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts and splitting patterns to identify the isopropyl and ethylenediamine moieties .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹) . Cross-referencing with databases like PubChem ensures accurate identification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is insufficient .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the presence of primary vs. secondary amines in this compound influence its reactivity in catalytic applications?

The primary amine group exhibits higher nucleophilicity, enabling selective reactions in cross-coupling or ligand-forming processes. For example, in palladium-catalyzed aminations, the primary amine reacts preferentially with aryl halides, leaving the secondary amine intact. This selectivity is critical for designing metal-organic frameworks (MOFs) or pharmaceuticals .

Q. What computational methods are suitable for modeling this compound’s adsorption properties in gas capture studies?

Density Functional Theory (DFT) simulations can predict binding energies and adsorption sites when this compound is functionalized in MOFs. Studies show its amine groups enhance CO₂ capture via carbamate formation, with adsorption capacities validated through grand canonical Monte Carlo (GCMC) simulations .

Q. How can researchers resolve contradictions in published data on this compound’s stability under varying pH conditions?

- Systematic Replication : Reproduce experiments using identical concentrations, solvents, and temperature controls .

- Data Triangulation : Compare results across multiple analytical techniques (e.g., HPLC for degradation products, UV-Vis for stability kinetics) .

- Literature Review : Prioritize peer-reviewed studies over preprint data to account for methodological variability .

Q. What strategies ensure reproducibility when using this compound in multi-step organic syntheses?

- Detailed Protocols : Document reaction conditions (e.g., stoichiometry, catalyst loading, reaction time) .

- Batch Consistency : Source reagents from validated suppliers and verify purity via Certificates of Analysis (CoA) .

- Collaborative Validation : Share synthetic procedures with independent labs to confirm reproducibility .

Q. How can isomerism in this compound derivatives affect their application in chiral catalysis?

Isomeric forms (e.g., enantiomers or diastereomers) may exhibit divergent catalytic activities. Use chiral chromatography or circular dichroism (CD) to separate and characterize isomers. Computational modeling (e.g., molecular docking) can predict stereochemical outcomes in asymmetric catalysis .

Q. What regulatory considerations apply to this compound in academic research involving toxicity studies?

Propriétés

IUPAC Name |

N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRUIMNNZBMLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066505 | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-67-9 | |

| Record name | N-Isopropylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylaminoethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.